molecular formula C16H11N3O2S B12936969 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile

2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile

Cat. No.: B12936969
M. Wt: 309.3 g/mol
InChI Key: RBDDRKSGOADGPK-PFONDFGASA-N
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Description

2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindole core, an amino group, and a phenylsulfonyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of an isoindole derivative with a phenylsulfonyl acetonitrile under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification processes such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino and phenylsulfonyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetone
  • 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetic acid

Uniqueness

2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 2-(3-amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile , with the CAS number 87736-31-0, is a member of the isoindole family and has garnered interest due to its potential biological activities. Its structure includes an isoindole moiety and a phenylsulfonyl group, which are known to influence various biological interactions.

  • Molecular Formula : C₁₆H₁₁N₃O₂S
  • Molecular Weight : 309.34 g/mol
  • CAS Registry Number : 87736-31-0
  • H-Bond Donor : 1
  • H-Bond Acceptor : 4

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly due to its structural similarities with known bioactive molecules. The following sections summarize key findings related to its biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of isoindole derivatives. Compounds structurally related to this compound have demonstrated significant antioxidant activities in vitro. For instance, certain analogues showed antioxidant efficacy that was several times greater than that of ascorbic acid in DPPH assays, suggesting that modifications in the isoindole structure can enhance radical scavenging capabilities .

Antiplatelet Activity

In addition to antioxidant effects, some derivatives have been evaluated for their antiplatelet activity. Compounds derived from similar scaffolds exhibited potent inhibition of arachidonic acid-induced platelet aggregation, outperforming aspirin in some instances. This suggests a promising avenue for developing new antiplatelet agents based on the isoindole framework .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Phenyl Ring : The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the compound's activity. For example, substituents that enhance lipophilicity tend to increase cytotoxicity against certain cancer cell lines .
  • Isoindole Modifications : Variations in the isoindole core have been shown to modulate both antioxidant and antiplatelet activities. The introduction of different functional groups can lead to enhanced bioactivity or selectivity towards specific biological targets .

Case Studies

Several case studies have explored the effects of this compound and its analogues:

  • Antioxidant Efficacy Study :
    • A series of isoindole derivatives were synthesized and tested for antioxidant properties using DPPH and ABTS assays.
    • Results indicated that specific modifications significantly increased radical scavenging activity, with some compounds exhibiting up to 16-fold higher potency than ascorbic acid .
  • Platelet Aggregation Inhibition :
    • A comparative study evaluated the antiplatelet effects of various isoindole derivatives against aspirin.
    • Findings revealed that certain derivatives not only inhibited platelet aggregation but also showed a dose-dependent response, indicating potential for therapeutic use in cardiovascular diseases .

Properties

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

(2Z)-2-(3-aminoisoindol-1-ylidene)-2-(benzenesulfonyl)acetonitrile

InChI

InChI=1S/C16H11N3O2S/c17-10-14(22(20,21)11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(18)19-15/h1-9H,(H2,18,19)/b15-14-

InChI Key

RBDDRKSGOADGPK-PFONDFGASA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N

Origin of Product

United States

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